REACTION_CXSMILES
|
C1(C=CC(C2C=CC=CC=2)=O)C=CC=CC=1.C(O[C:26]1[CH:41]=[CH:40][C:29]([CH:30]=[CH:31][C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][N:35]=2)=O)=[CH:28][CH:27]=1)CCCCCCC.[I-].[N:43]1C=CC=C[C:44]=1C(C[N+]1C=CC=CC=1)=O.[NH+:58]1C=CC=CC=1.[I-].C([O-])(=O)C.[NH4+]>C(O)(=O)C.CO>[CH:38]1[CH:37]=[CH:36][N:35]=[C:34]([C:32]2[CH:31]=[CH:30][CH:29]=[C:40]([C:41]3[CH:26]=[CH:27][CH:28]=[CH:44][N:43]=3)[N:58]=2)[CH:39]=1 |f:2.3.4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=CC(=O)C1=CC=CC=C1
|
Name
|
2-(4-octyloxycinnamoyl)pyridine
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C=CC(=O)C2=NC=CC=C2)C=C1
|
Name
|
pyridinium salt N-(2-pyridylcarbonylmethyl)pyridinium iodide
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
[I-].N1=C(C=CC=C1)C(=O)C[N+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[I-]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed under argon for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
recrystallized two times from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CN=C(C1)C=2C=CC=C(N2)C=3C=CC=CN3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 148.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |